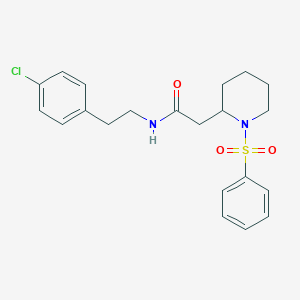

N-(4-chlorophenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chlorophenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of both CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body. CP-55940 was first synthesized in the 1980s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Applications De Recherche Scientifique

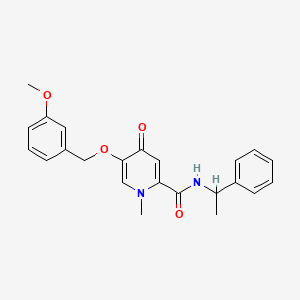

Synthesis and Structure

The compound’s chemical structure consists of a piperidine ring (a six-membered heterocycle with one nitrogen atom and five carbon atoms) linked to a benzenesulfonyl group and an ethylacetamide moiety. The presence of these functional groups makes it an interesting candidate for drug design and synthesis .

Pharmacological Applications

a. Targeted Kinase Inhibition: The compound’s piperidine core suggests potential kinase inhibition activity. Researchers have explored its effects on specific kinases involved in cancer and other diseases. For instance, derivatives of this compound have been designed as dual inhibitors of the clinically relevant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

b. Antimicrobial Properties: Investigations into the compound’s antimicrobial activity have revealed promising results. Researchers have synthesized derivatives with modified substituents to enhance their efficacy against bacterial and fungal pathogens .

c. Anti-Inflammatory Effects: Given the presence of the benzenesulfonyl group, the compound may exhibit anti-inflammatory properties. Studies have explored its potential as an anti-inflammatory agent, particularly in conditions such as rheumatoid arthritis and inflammatory bowel disease .

d. Neurological Disorders: The piperidine scaffold is often associated with central nervous system (CNS) activity. Researchers have investigated derivatives of this compound for their potential in treating neurological disorders, including neurodegenerative diseases and neuropathic pain .

e. Spiroderivatives and Drug Design: Spiropiperidines, a class of compounds derived from piperidines, have unique three-dimensional structures. Researchers have explored spiroderivatives of this compound as potential drug candidates, focusing on their interactions with specific receptors and enzymes .

f. Chemical Biology and Molecular Probes: The compound’s structural features make it suitable for chemical biology studies. Researchers have used it as a molecular probe to investigate biological processes, protein-ligand interactions, and cellular pathways .

Future Prospects

As the field of medicinal chemistry continues to evolve, further exploration of this compound and its derivatives is warranted. Researchers can optimize its pharmacokinetic properties, enhance selectivity, and explore additional therapeutic indications.

Propriétés

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3S/c22-18-11-9-17(10-12-18)13-14-23-21(25)16-19-6-4-5-15-24(19)28(26,27)20-7-2-1-3-8-20/h1-3,7-12,19H,4-6,13-16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETKBSOGIYOVCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide;hydrochloride](/img/structure/B2831580.png)

![Diethyl 5-(2-(benzo[d]thiazol-2-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2831581.png)

![3-[(3,4-Dichlorophenyl)methyl]-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2831587.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(dimethylamino)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2831589.png)

![2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine](/img/structure/B2831590.png)

![3,5-dimethyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2831591.png)

![4-[5-[(4-Chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B2831596.png)

![N-benzyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2831597.png)

![N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2831599.png)

![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2831600.png)